

# Preliminary Studies on the Biological Activity of AMG 900 (Mislabeled as AMG 9090)

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: Initial searches for "**AMG 9090**" did not yield a consistent profile for a clinical-stage oncology compound. However, extensive data exists for "AMG 900," a potent pan-Aurora kinase inhibitor. It is highly probable that "**AMG 9090**" is a misnomer for AMG 900. This document presents a technical overview of the preclinical biological activity of AMG 900.

This guide details the preclinical biological characterization of AMG 900, a potent and selective, orally bioavailable pan-Aurora kinase inhibitor. AMG 900 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including those resistant to conventional chemotherapies like taxanes.

## **Quantitative Data Summary**

The biological activity of AMG 900 has been quantified through various in vitro assays, demonstrating its potency and selectivity for the Aurora kinase family.

Table 1: In Vitro Enzymatic Potency of AMG 900 Against Aurora Kinases

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| Aurora A      | 5         |
| Aurora B      | 4         |
| Aurora C      | 1         |



Table 2: Kinase Selectivity Profile of AMG 900

| Kinase                                                                           | Inhibition at 500 nM | Binding Affinity (Kd in nM) |
|----------------------------------------------------------------------------------|----------------------|-----------------------------|
| ρ38α                                                                             | >50%                 | Not Reported                |
| TYK2                                                                             | >50%                 | Not Reported                |
| DDR1                                                                             | Not Reported         | <50                         |
| DDR2                                                                             | Not Reported         | <50                         |
| LTK                                                                              | Not Reported         | <50                         |
| Data from a screen of 26 kinases and a subsequent panel of 353 distinct kinases. |                      |                             |

Table 3: In Vitro Cellular Activity of AMG 900

| Cell Line                    | Cancer Type            | EC50 for Cell Proliferation Inhibition (nM) |
|------------------------------|------------------------|---------------------------------------------|
| HCT116                       | Colon                  | Not specified, but potent at low nM conc.   |
| HeLa                         | Cervical               | Not specified, but potent at low nM conc.   |
| AML cell lines (panel of 10) | Acute Myeloid Leukemia | Single-digit nM concentrations              |

AMG 900 inhibited the proliferation of 26 tumor cell lines at low nanomolar concentrations.[1][2] It has also shown potent activity against cell lines resistant to paclitaxel and other Aurora kinase inhibitors like AZD1152, MK-0457, and PHA-739358.[1][2][3]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols used in the evaluation of AMG 900.



#### 1. Enzyme Kinase Assays

- Objective: To determine the in vitro potency of AMG 900 against purified Aurora kinases.
- Methodology: Recombinant GST- or His-tagged Aurora-A and Aurora-B proteins were
  expressed using a baculovirus system and purified by affinity chromatography.[4] The activity
  of AMG 900 was assessed using a standardized homogenous time-resolved fluorescence
  (HTRF) assay.[4] Enzyme assays for other kinases were conducted in a similar fashion.[4]
  The concentrations of enzyme, peptide substrate, and ATP in the reaction were optimized
  based on the specific activity of the kinase and the measured Km values for their substrates.
  [4][5]

#### 2. Kinome Competition Binding Assay

- Objective: To assess the selectivity of AMG 900 across a broad range of kinases.
- Methodology: A panel of 353 distinct kinases was screened using an ATP site-dependent competition binding assay.[1][6] AMG 900 was initially screened at a concentration of 1000 nM, and for any significant interactions (positive hits), quantitative binding constants (Kd) were determined.[1][4][5]

#### 3. Western Blot Analysis

- Objective: To evaluate the effect of AMG 900 on the phosphorylation of Aurora kinases and their downstream substrates in cellular contexts.
- Methodology: HeLa cells were synchronized in mitosis and subsequently treated with varying concentrations of AMG 900, DMSO (vehicle control), an Aurora-A inhibitor (MLN8054), or an Aurora-B inhibitor (AZD1152) for 3 hours.[1] Cell lysates were then prepared and subjected to Western blotting to analyze the phosphorylation status of Aurora-A, Aurora-B, and Histone H3 on Ser10.[1]

## 4. Cell Proliferation and Colony Formation Assays

• Objective: To determine the anti-proliferative effects of AMG 900 on cancer cell lines.



- Methodology: A panel of 26 tumor cell lines was treated with AMG 900 for a specified duration.[1][2] For colony formation assays, after a 48-hour treatment with AMG 900, cells were washed and replated in drug-free media.[4][7] The cells were allowed to grow until the control wells reached confluency, at which point they were stained with crystal violet and imaged.[4][7]
- 5. In Vivo Xenograft Studies
- Objective: To assess the in vivo anti-tumor efficacy of AMG 900.
- Methodology: Mice bearing established HCT116 human tumor xenografts were orally administered either vehicle or AMG 900 at doses of 3.75, 7.5, or 15 mg/kg.[1] The phosphorylation of Histone H3 in tumor tissues was analyzed to confirm target engagement in vivo.[1] For efficacy studies, AMG 900 was administered to mice with established xenografts, and tumor growth inhibition was measured over time compared to a vehicle-treated control group.[1][7] AMG 900 was broadly active in multiple xenograft models, including three multidrug-resistant models.[1][2]

## **Visualizations: Signaling Pathways and Workflows**

Mechanism of Action: Aurora Kinase Inhibition

Aurora kinases are essential for proper cell division, playing critical roles in centrosome maturation, chromosome segregation, and cytokinesis.[3] AMG 900, as a pan-Aurora kinase inhibitor, disrupts these processes. Inhibition of Aurora-B, in particular, leads to the suppression of Histone H3 phosphorylation at Ser10, a key event for chromosome condensation.[1][2][8] This disruption of mitotic progression results in aborted cell division without a prolonged mitotic arrest, leading to endoreduplication, polyploidy, and ultimately, apoptosis.[1][2][8]





## Click to download full resolution via product page

Caption: AMG 900 inhibits Aurora A and B, disrupting key mitotic events and leading to apoptosis.

Experimental Workflow: In Vitro Characterization of AMG 900

The in vitro evaluation of AMG 900 follows a logical progression from enzymatic assays to cellular functional assays to confirm its potency, selectivity, and mechanism of action.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]



- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combining the pan-aurora kinase inhibitor AMG 900 with histone deacetylase inhibitors enhances antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Studies on the Biological Activity of AMG 900 (Mislabeled as AMG 9090)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575675#preliminary-studies-on-amg-9090-s-biological-activity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com